3H-Silolo[1,2-a]siline
Beschreibung
3H-Silolo[1,2-a]siline is a silicon-containing heterocyclic compound that has garnered attention due to its unique structural and electronic properties.
Eigenschaften
CAS-Nummer |
918897-37-7 |
|---|---|
Molekularformel |
C8H8Si |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
3H-silolo[1,2-a]siline |
InChI |
InChI=1S/C8H8Si/c1-2-6-9-7-3-5-8(9)4-1/h1-6H,7H2 |
InChI-Schlüssel |
BHJTYYVWAVFQDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=[Si]1C=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Silolo[1,2-a]siline typically involves the use of palladium-catalyzed intramolecular bis-silylation reactions. For instance, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst can yield pyridine-fused siloles . The reaction conditions often include the use of PdCl2(PPh3)2 and CuI as catalysts, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This typically includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Silolo[1,2-a]siline can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bonds in siloles can be oxidized to form silanols.
Reduction: Siloles can act as hydride donors in reduction reactions.
Substitution: The silicon atom in siloles can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium, platinum, and nickel catalysts are frequently used in various transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can produce silanes .
Wissenschaftliche Forschungsanwendungen
3H-Silolo[1,2-a]siline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex silicon-containing compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices
Wirkmechanismus
The mechanism of action of 3H-Silolo[1,2-a]siline involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-silyl-1-benzosilole: Another silicon-containing heterocycle with similar electronic properties.
Pyridine-fused siloles: Compounds that share structural similarities with 3H-Silolo[1,2-a]siline.
Uniqueness
This compound is unique due to its specific ring structure and the presence of silicon-hydrogen bonds, which confer distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
